molecular formula C11H7F3O2 B11881620 1-(Trifluoromethoxy)-6-naphthol

1-(Trifluoromethoxy)-6-naphthol

Cat. No.: B11881620
M. Wt: 228.17 g/mol
InChI Key: MAFNMFUERSLLNE-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-6-naphthol is a chemical compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthol structure

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)-6-naphthol typically involves the introduction of the trifluoromethoxy group into the naphthol structure. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethoxylating reagent is used. For instance, bis(trifluoromethyl)peroxide can be employed to introduce the trifluoromethoxy group under mild conditions . Industrial production methods often involve the use of specialized reagents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-(Trifluoromethoxy)-6-naphthol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)-6-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(Trifluoromethoxy)-6-naphthol can be compared with other fluorinated compounds, such as:

The unique properties of this compound, particularly its enhanced stability and lipophilicity, make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

5-(trifluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H

InChI Key

MAFNMFUERSLLNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)OC(F)(F)F

Origin of Product

United States

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